

Validating Experimental Results of [Tyr8]-Substance P: A Comparative Guide

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Compound of Interest

Compound Name: [Tyr8]-Substance P

Cat. No.: B1353927

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **[Tyr8]-Substance P**'s performance against Substance P and other key tachykinins. Experimental data is presented to validate its use as a potent and selective ligand for the neurokinin-1 (NK1) receptor.

[Tyr8]-Substance P is a synthetic analog of Substance P (SP), an undecapeptide neuropeptide involved in a wide array of physiological processes including pain transmission, inflammation, and smooth muscle contraction. The substitution of phenylalanine at position 8 with tyrosine allows for radioiodination, making **[Tyr8]-Substance P** a valuable tool in receptor binding assays and other molecular studies. This guide delves into the comparative binding affinities and functional potencies of **[Tyr8]-Substance P**, Substance P, Neurokinin A (NKA), and Septide on the NK1 receptor, the primary receptor for Substance P.

Comparative Analysis of NK1 Receptor Ligands

The following tables summarize the binding affinities and functional potencies of **[Tyr8]-Substance P** and other relevant tachykinins for the NK1 receptor. It is important to note that direct comparative studies including all these ligands under identical experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with this consideration.

Table 1: Comparative Binding Affinities for the NK1 Receptor

Ligand	Receptor	Cell Line/Tissue	Radioligand	K _i / IC ₅₀ (nM)	Citation
[Tyr8]-Substance P	NK1	-	¹²⁵ I-[Tyr8]-SP	Data not available in direct comparison	-
Substance P	NK1	Various	Various	~0.1 - 1	[1]
Neurokinin A (NKA)	NK1	COS-7	³ H-NKA	0.51	[1]
Septide	NK1	COS-7	³ H-Septide	0.55	[1]

Note: While specific K_i values for **[Tyr8]-Substance P** in a direct comparative study were not readily available in the searched literature, its widespread use as a high-affinity radioligand for the NK1 receptor is well-established.

Table 2: Comparative Functional Potencies at the NK1 Receptor (Calcium Mobilization)

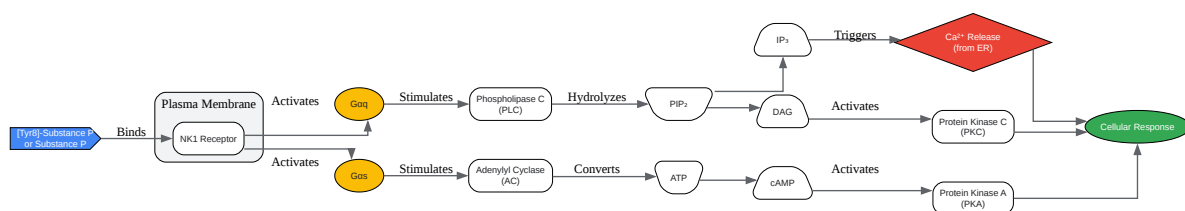
Ligand	Assay	Cell Line	EC ₅₀ (nM)	Citation
[Tyr8]-Substance P	Calcium Mobilization	-	Data not available in direct comparison	-
Substance P	Calcium Mobilization	HEK293	~3.16	[2]
Neurokinin A (NKA)	Calcium Mobilization	B82 Fibroblasts	24	[3]
Septide	Calcium Mobilization	-	Potent agonist, specific EC ₅₀ varies	[4]

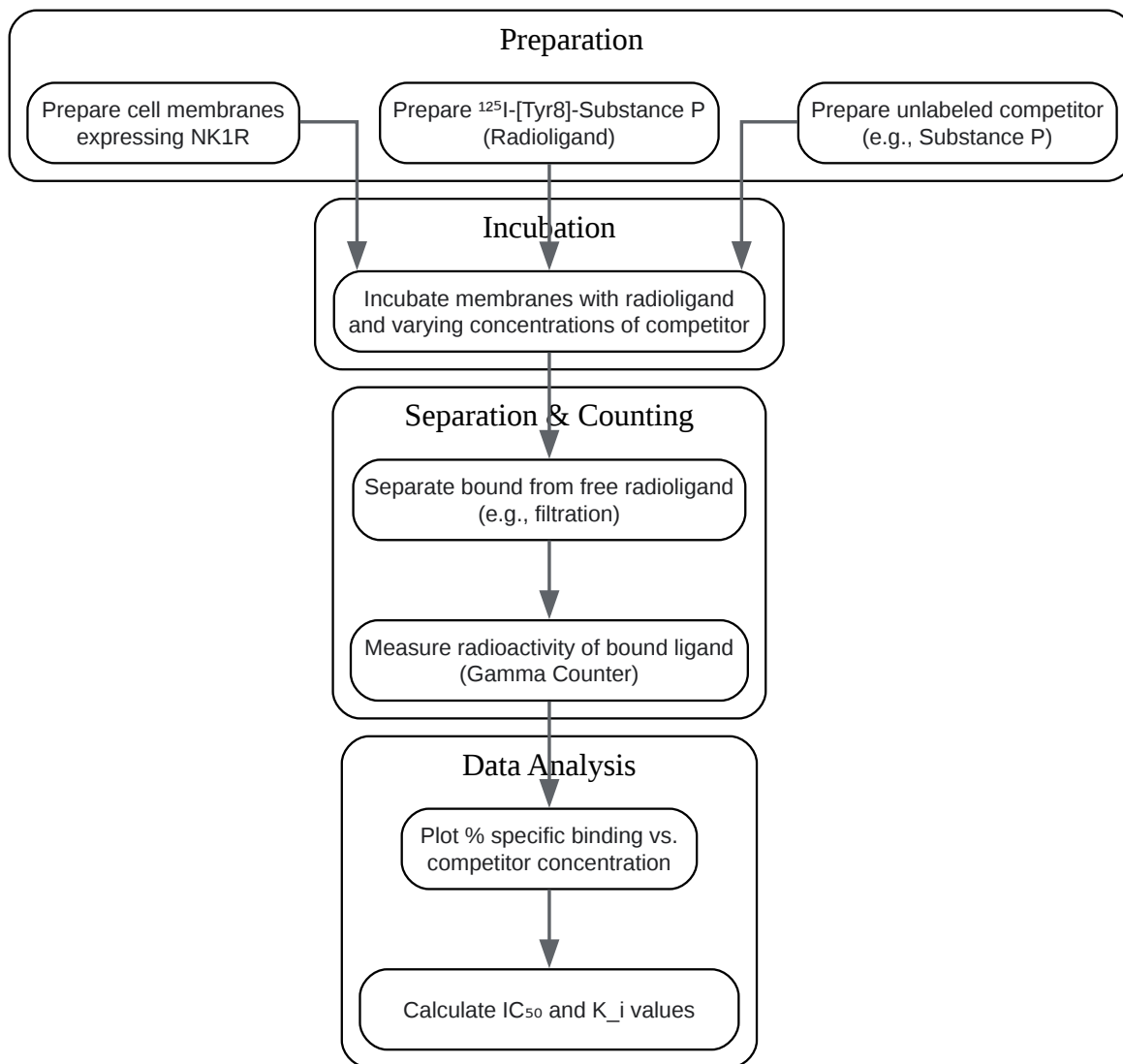
Table 3: Comparative Functional Potencies at the NK1 Receptor (cAMP Production)

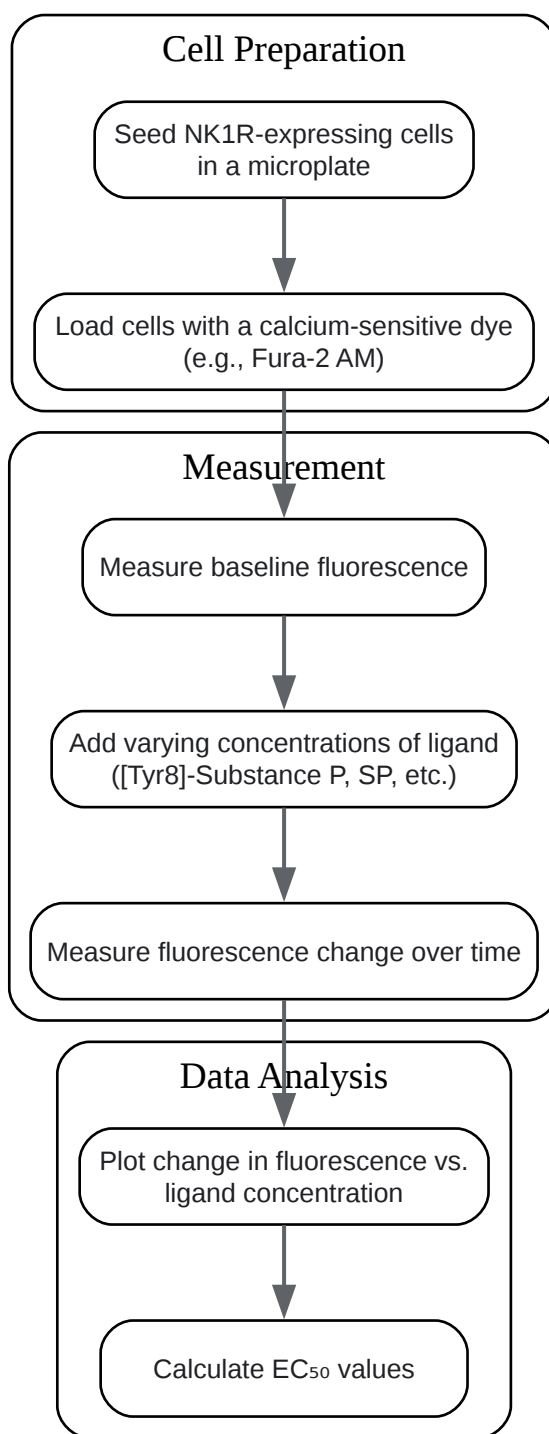
Ligand	Assay	Cell Line	EC ₅₀ (nM)	Citation
[Tyr8]-Substance P	cAMP Production	-	Data not available in direct comparison	-
Substance P	cAMP Production	HEK293	~15.8	[2]
Neurokinin A (NKA)	cAMP Production	-	Generally a weaker agonist than SP for cAMP production	[5]
Septide	cAMP Production	-	Data not available	-

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental validation process, the following diagrams illustrate the key signaling pathway and experimental workflows.







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